molecular formula C18H13N3O7S2 B2744093 methyl 4-{[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]carbamoyl}benzoate CAS No. 477548-54-2

methyl 4-{[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]carbamoyl}benzoate

Cat. No.: B2744093
CAS No.: 477548-54-2
M. Wt: 447.44
InChI Key: MHXBAALYYQTFAI-UHFFFAOYSA-N
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Description

methyl 4-{[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]carbamoyl}benzoate is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a benzoate ester

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with various targets in the body, leading to a range of biological outcomes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes . They can also stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The physicochemical properties of the thiazole ring, such as its solubility in various solvents, could potentially be influenced by environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]carbamoyl}benzoate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The nitrophenyl group is introduced via a sulfonation reaction, and the final esterification step involves the reaction of the benzoic acid derivative with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

methyl 4-{[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]carbamoyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[[5-(4-aminophenyl)sulfonyl-1,3-thiazol-2-yl]carbamoyl]benzoate
  • Methyl 4-[[5-(4-chlorophenyl)sulfonyl-1,3-thiazol-2-yl]carbamoyl]benzoate
  • Methyl 4-[[5-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]carbamoyl]benzoate

Uniqueness

methyl 4-{[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]carbamoyl}benzoate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic characteristics .

Properties

IUPAC Name

methyl 4-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O7S2/c1-28-17(23)12-4-2-11(3-5-12)16(22)20-18-19-10-15(29-18)30(26,27)14-8-6-13(7-9-14)21(24)25/h2-10H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXBAALYYQTFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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